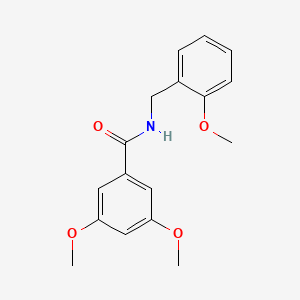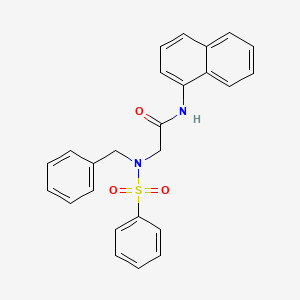![molecular formula C15H13ClN2O2S B5777730 N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5777730.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as CMF-019, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is not fully understood, but studies suggest that it acts by inhibiting various signaling pathways involved in cell proliferation, inflammation, and neurodegeneration. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to inhibit the activation of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its potential as a therapeutic agent for various diseases. However, there are also some limitations to its use in lab experiments. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is a synthetic compound, and its effects may not be representative of those of natural compounds. Additionally, the mechanism of action of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide. One area of research is the development of more efficient synthesis methods for N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide. Another area of research is the identification of the specific signaling pathways targeted by N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide. Additionally, more research is needed to determine the potential applications of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide in other fields of research, such as cardiovascular disease and diabetes. Finally, further studies are needed to determine the safety and efficacy of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide in human clinical trials.
Synthesis Methods
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide, followed by the reaction of the resulting intermediate with 4-chloroaniline. The final product is obtained through purification and recrystallization.
Scientific Research Applications
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide can inhibit the production of inflammatory cytokines and reduce inflammation. In neurodegenerative disease research, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have neuroprotective effects and can improve cognitive function.
properties
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-8-2-10(3-9-13)14(19)18-15(21)17-12-6-4-11(16)5-7-12/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGSGTRXMADGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)carbamothioyl]-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)
![3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5777667.png)

![3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)

![3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5777692.png)

![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)

![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)

